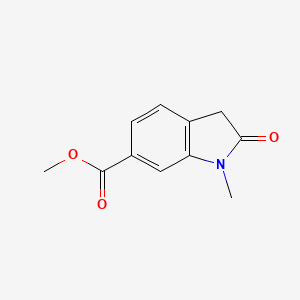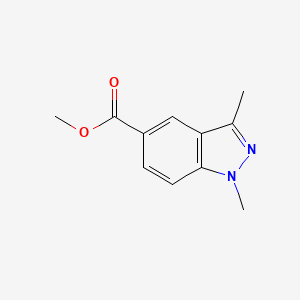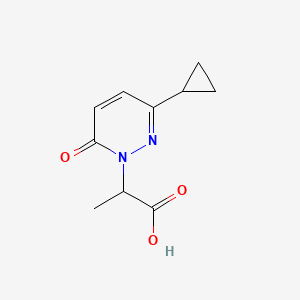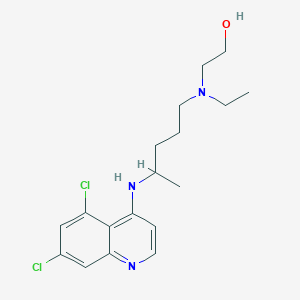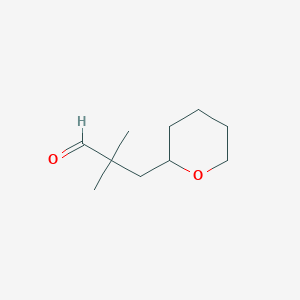
2,5-Dibromo-7-fluoro-1H-benzimidazole
Descripción general
Descripción
2,5-Dibromo-7-fluoro-1H-benzimidazole (2,5-DBF-1H-BZ) is a halogenated benzimidazole molecule that has a wide range of applications in scientific research. It is a highly versatile molecule that is used in a variety of areas, including synthesis, biological research, and drug development. The purpose of
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Activity
Research into benzimidazole derivatives, including compounds similar to 2,5-Dibromo-7-fluoro-1H-benzimidazole, has shown their potential in antimicrobial and antiproliferative applications. For example, a study on 1H-Benzimidazole-2-yl hydrazones highlighted their synthesis, structural characterization, and biological activity, including anthelmintic activity against Trichinella spiralis larvae and antiproliferative activity against MCF-7 breast carcinoma cells. The anthelmintic action is suggested to be mediated through the inhibition of tubulin polymerization, indicating the relevance of benzimidazole derivatives in developing treatments against parasitic infections and certain cancers (Anichina et al., 2021).
DNA Interaction and Antitumor Evaluation
Benzimidazole derivatives have been evaluated for their antitumor activity, where their interaction with DNA and the ability to affect DNA replication and cell proliferation have been a focus. A study on benzimidazole derivatives related to acrylonitriles and quinolines demonstrated their potential in intercalating into double-stranded DNA, showing pronounced antiproliferative activity on tumor cell lines. This suggests the utility of benzimidazole compounds in the development of new cancer therapies (Hranjec et al., 2010).
Antimicrobial and Antifungal Activities
Further exploration of benzimidazole derivatives has shown significant antimicrobial and antifungal effects. Compounds with benzimidazole structures have demonstrated comparably strong antibacterial and antifungal properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Fluconazole-insensitive Aspergillus flavus, highlighting their potential as novel antimicrobial agents (Zhang et al., 2014).
Antioxidant and Antibacterial Activities
Benzimidazole compounds have also been recognized for their antioxidant and antibacterial properties. A study synthesized two groups of benzimidazole derivatives, evaluating their lipid peroxidation inhibition effect and antibacterial activity against various bacterial strains. These findings contribute to the understanding of benzimidazole derivatives as potential antioxidants and antibacterial agents, offering a basis for further drug development (Mavrova et al., 2015).
Antiviral Applications
The synthesis of fluorosugar analogues of benzimidazole nucleosides has been investigated for antiviral applications, particularly targeting the glycosidic bond stability to enhance metabolic stability in vivo. This research direction indicates the potential of benzimidazole derivatives in creating more stable and effective antiviral drugs (Gudmundsson et al., 2000).
Propiedades
IUPAC Name |
2,6-dibromo-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-3-1-4(10)6-5(2-3)11-7(9)12-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYOCOCBXWDWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-7-fluoro-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



